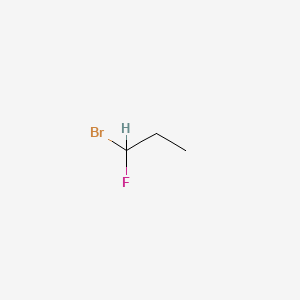

Bromofluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65291-92-1 |

|---|---|

Molecular Formula |

C3H6BrF |

Molecular Weight |

140.98 g/mol |

IUPAC Name |

1-bromo-1-fluoropropane |

InChI |

InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

ZAONJNQXCRQBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Bromo-1-Fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 1-bromo-1-fluoropropane, a halogenated alkane with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this document outlines proposed synthetic pathways based on established principles of organic chemistry and analogous reactions.

Introduction

1-Bromo-1-fluoropropane is a chiral haloalkane whose unique combination of halogen atoms at a stereocenter makes it an intriguing building block for the synthesis of novel organic molecules. The presence of both bromine and fluorine can significantly influence the physicochemical and biological properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores viable, though not yet explicitly documented, methods for its synthesis.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 1-bromo-1-fluoropropane: the formation of the C-Br and C-F bonds from a common precursor. This leads to two main proposed synthetic strategies:

-

Route 1: Halogen Exchange from a Gem-dihalopropane Precursor. This approach involves the synthesis of a 1,1-dihalopropane followed by a selective halogen exchange reaction.

-

Route 2: Direct Halogenation of a Propane Derivative. This strategy focuses on the direct introduction of both bromine and fluorine atoms.

The following sections detail the proposed experimental protocols for these routes.

Route 1: Halogen Exchange from 1,1-Dibromopropane

This pathway commences with the synthesis of 1,1-dibromopropane from propanal, followed by a selective nucleophilic substitution of one bromine atom with fluorine.

Caption: Proposed synthesis of 1-bromo-1-fluoropropane via a gem-dibromopropane intermediate.

Step 1: Synthesis of 1,1-Dibromopropane from Propanal

The initial step involves the conversion of propanal to 1,1-dibromopropane. This can be achieved by treating the aldehyde with a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

-

To a stirred solution of propanal (1.0 eq) in a suitable aprotic solvent such as diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.7 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield 1,1-dibromopropane.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 | Propanal | PBr₃ | Diethyl ether | 0 to RT | 12-24 | 70-80 |

Yields are estimated based on similar reactions for the synthesis of gem-dibromides from aldehydes.

Step 2: Selective Monofluorination of 1,1-Dibromopropane

The second step is a selective halogen exchange reaction to replace one bromine atom with a fluorine atom. The Swarts reaction, which utilizes heavy metal fluorides, is a well-established method for converting alkyl bromides to alkyl fluorides. Silver fluoride (B91410) (AgF) is a common reagent for this transformation.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend silver fluoride (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile.

-

Add 1,1-dibromopropane (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress by GC-MS.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the silver bromide precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by fractional distillation to isolate 1-bromo-1-fluoropropane.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 2 | 1,1-Dibromopropane | AgF | Acetonitrile | Reflux | 4-8 | 50-60 |

Yields are estimated based on the Swarts reaction for monofluorination of gem-dibromoalkanes.

Route 2: Anti-Markovnikov Bromofluorination of Propene

This proposed route involves the direct addition of bromine and fluorine across the double bond of propene in an anti-Markovnikov fashion. While the direct addition of HBr to alkenes in the presence of peroxides is a well-known anti-Markovnikov reaction, achieving anti-Markovnikov bromofluorination is more challenging and less documented. It would likely require a specific reagent system that favors radical addition with the desired regioselectivity.

Caption: Proposed direct anti-Markovnikov bromofluorination of propene.

Theoretical Experimental Protocol:

-

In a suitable reaction vessel, dissolve a radical initiator (e.g., AIBN) in an appropriate solvent.

-

Introduce propene gas into the solution at a controlled rate.

-

Simultaneously, add a source of electrophilic bromine and nucleophilic fluorine. A potential reagent system could be N-bromosuccinimide (NBS) in the presence of a fluoride salt like silver fluoride or a fluoride-containing ionic liquid.

-

The reaction would likely be carried out under UV irradiation or at an elevated temperature to promote radical formation.

-

After the reaction is complete, the mixture would be worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.

-

The organic layer would be dried and the solvent removed.

-

Purification by fractional distillation would be necessary to isolate the desired 1-bromo-1-fluoropropane from any regioisomeric byproducts.

| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield (%) |

| 1 | Propene | NBS, AgF, AIBN | Acetonitrile | UV irradiation or Heat | Highly variable |

This is a highly speculative route, and the yield is difficult to predict without experimental validation. Significant formation of the Markovnikov product (2-bromo-1-fluoropropane) would be expected.

Conclusion

The synthesis of 1-bromo-1-fluoropropane presents a significant synthetic challenge due to the lack of direct and established protocols. The most promising and theoretically sound approach appears to be a two-step sequence involving the synthesis of 1,1-dibromopropane from propanal, followed by a selective monofluorination using a Swarts-type reaction. The direct anti-Markovnikov bromofluorination of propene remains a more speculative but potentially more atom-economical route that warrants further investigation. The experimental protocols provided herein are intended as a starting point for researchers and should be optimized based on experimental findings. The successful synthesis of 1-bromo-1-fluoropropane would provide a valuable new building block for the development of novel pharmaceuticals and advanced materials.

In-Depth Technical Guide to the Physical Properties of 2-Bromo-1-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-bromo-1-fluoropropane (B14560354). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of computationally predicted data from reliable sources and detailed experimental protocols for the determination of key physical characteristics. The information herein serves as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this halogenated propane (B168953) derivative.

Predicted Physical Properties

The physical properties of 2-bromo-1-fluoropropane have been predicted using computational models. While experimental validation is pending, these predicted values offer a strong foundation for understanding the compound's behavior. The computed properties from PubChem are summarized in the table below.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₃H₆BrF | PubChem[1] |

| Molecular Weight | 140.98 g/mol | PubChem[1] |

| Boiling Point | Estimated ~ 70-90 °C | Based on trends for similar haloalkanes[2][3] |

| Melting Point | No data available | |

| Density | Estimated ~ 1.4 - 1.6 g/cm³ | Based on trends for similar haloalkanes[4] |

| Refractive Index | Estimated ~ 1.41 - 1.43 | Based on trends for similar haloalkanes |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General principle for haloalkanes[5] |

| XLogP3 | 1.8 | PubChem[1] |

Note: Boiling point, density, and refractive index are estimations based on the properties of structurally similar compounds and general trends observed in haloalkanes. Experimental determination is recommended for precise values.

Experimental Protocols for Physical Property Determination

The following sections detail the experimental procedures for determining the key physical properties of volatile halogenated alkanes like 2-bromo-1-fluoropropane.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of a volatile liquid.[6][7][8][9]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Attach the small test tube containing 0.5-1 mL of 2-bromo-1-fluoropropane to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Clamp the thermometer assembly so that it is immersed in the heating bath (Thiele tube filled with mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[6] A slow, steady rate of heating is crucial for accuracy.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary expanding.

-

Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

-

Repeat the procedure to ensure an accurate and reproducible reading.

Determination of Density (Pycnometer Method)

A pycnometer, or density bottle, is used for precise determination of the density of a liquid.[10][11]

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Syringe or pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Carefully fill the pycnometer with 2-bromo-1-fluoropropane, avoiding the formation of air bubbles.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) to allow the liquid to reach thermal equilibrium.

-

Insert the stopper of the pycnometer. Excess liquid will be expelled through the capillary in the stopper.

-

Carefully wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer and record the mass (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

-

Repeat the measurement to ensure accuracy.

Determination of Refractive Index (Abbé Refractometer)

The Abbé refractometer is a standard instrument for measuring the refractive index of liquids.[12][13][14][15][16]

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with compensator)

-

Dropper or pipette

-

Soft tissue paper

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the light source and the constant temperature water bath to circulate water through the refractometer prisms at the desired temperature (e.g., 20 °C).

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Using a clean dropper, place a few drops of 2-bromo-1-fluoropropane onto the surface of the measuring prism.

-

Close the prism assembly firmly.

-

Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If colored fringes are visible at the borderline, adjust the compensator dial to eliminate them and obtain a sharp, single borderline.

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Solubility Profile

Based on its molecular structure, 2-bromo-1-fluoropropane is a polar molecule. Halogenated alkanes are generally not very soluble in water due to their inability to form strong hydrogen bonds.[5] However, they tend to be soluble in a wide range of organic solvents.

-

Water: Expected to be sparingly soluble.

-

Organic Solvents: Expected to be soluble in common organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexane, toluene). This is due to the principle of "like dissolves like," where the intermolecular forces between the haloalkane and the organic solvent molecules are comparable.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 2-bromo-1-fluoropropane.

Caption: Workflow for determining the physical properties of 2-bromo-1-fluoropropane.

References

- 1. 2-Bromo-1-fluoropropane | C3H6BrF | CID 10953605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 3. 2-bromo-1-chloro-1-fluoropropane [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. phillysim.org [phillysim.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. mt.com [mt.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. davjalandhar.com [davjalandhar.com]

- 14. refractometer.pl [refractometer.pl]

- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to the Spectroscopic Data of Bromofluoropropane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of bromofluoropropane. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of compounds containing the this compound moiety. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound Isomers

Bromofluoropropanes are halogenated hydrocarbons with the chemical formula C₃H₆BrF. The constitutional isomers of this compound are distinguished by the positions of the bromine and fluorine atoms on the three-carbon propane (B168953) backbone. The accurate identification of each isomer is critical in various fields, including medicinal chemistry and materials science, where specific isomeric forms can exhibit vastly different chemical and biological properties. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of these isomers.

The primary isomers of this compound are:

-

1-Bromo-1-fluoropropane

-

1-Bromo-2-fluoropropane

-

1-Bromo-3-fluoropropane

-

2-Bromo-1-fluoropropane

-

2-Bromo-2-fluoropropane

This guide will systematically present the available spectroscopic data for each of these isomers.

Spectroscopic Data of this compound Isomers

The following sections provide a detailed summary of the NMR, IR, and MS data for the different this compound isomers. The data has been compiled from various sources and is presented in a structured format for ease of comparison.

1-Bromo-1-fluoropropane

-

Chemical Structure: CH₃CH₂CH(Br)F

-

CAS Number: 65291-92-1[1]

Table 1: Spectroscopic Data for 1-Bromo-1-fluoropropane

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in the conducted searches. |

| ¹³C NMR | Data not readily available in the conducted searches. |

| ¹⁹F NMR | Data not readily available in the conducted searches. |

| Infrared (IR) Spectroscopy | Data not readily available in the conducted searches. |

| Mass Spectrometry (MS) | Data not readily available in the conducted searches. |

1-Bromo-2-fluoropropane

-

Chemical Structure: CH₃CH(F)CH₂Br

Table 2: Spectroscopic Data for 1-Bromo-2-fluoropropane

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in the conducted searches. |

| ¹³C NMR | Data not readily available in the conducted searches. |

| ¹⁹F NMR | Data not readily available in the conducted searches. |

| Infrared (IR) Spectroscopy | Data not readily available in the conducted searches. |

| Mass Spectrometry (MS) | Data not readily available in the conducted searches. |

1-Bromo-3-fluoropropane

Table 3: Spectroscopic Data for 1-Bromo-3-fluoropropane

| Spectroscopic Technique | Data |

| ¹H NMR | Data available but specific chemical shifts and coupling constants were not found in the search results. |

| ¹³C NMR | Data available but specific chemical shifts were not found in the search results. |

| ¹⁹F NMR | Data not readily available in the conducted searches. |

| Infrared (IR) Spectroscopy | Data available but specific absorption bands were not found in the search results. |

| Mass Spectrometry (MS) | Molecular Weight: 140.98 g/mol . The mass spectrum is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br)[4][5][6]. |

2-Bromo-1-fluoropropane

-

Chemical Structure: CH₃CH(Br)CH₂F

-

CAS Number: 62122-17-2[7]

Table 4: Spectroscopic Data for 2-Bromo-1-fluoropropane

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in the conducted searches. |

| ¹³C NMR | Data not readily available in the conducted searches. |

| ¹⁹F NMR | Data not readily available in the conducted searches. |

| Infrared (IR) Spectroscopy | Data not readily available in the conducted searches. |

| Mass Spectrometry (MS) | Data not readily available in the conducted searches. |

2-Bromo-2-fluoropropane

-

Chemical Structure: CH₃C(Br)(F)CH₃

-

CAS Number: 2311-00-4[8]

Table 5: Spectroscopic Data for 2-Bromo-2-fluoropropane

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in the conducted searches. |

| ¹³C NMR | Data not readily available in the conducted searches. |

| ¹⁹F NMR | Data not readily available in the conducted searches. |

| Infrared (IR) Spectroscopy | Data not readily available in the conducted searches. |

| Mass Spectrometry (MS) | Data not readily available in the conducted searches. |

Experimental Protocols

This section details the general methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for directly observing the fluorine atoms in the molecule.

Sample Preparation:

-

For a typical ¹H NMR experiment, dissolve 1-5 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆)[9].

-

For ¹³C NMR, a higher concentration of the sample (around 10-50 mg) is generally required.

-

The solution should be free of particulate matter to ensure optimal spectral resolution. Filtration through a small plug of glass wool or a syringe filter may be necessary.

-

For volatile samples, it is important to use a sealed NMR tube to prevent evaporation.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is typically added for chemical shift referencing. For ¹⁹F NMR, an external or internal reference standard like CFCl₃ can be used.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard pulse sequences are used to obtain the spectrum.

-

¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope[10]. Spectra are recorded on a spectrometer equipped with a fluorine probe. Proton decoupling can be employed to simplify the spectra.

The following diagram illustrates a general workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Liquid Samples):

-

For liquid samples like bromofluoropropanes, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

The plates are then gently pressed together to form a thin film.

-

The assembled plates are placed in a sample holder in the IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample spectrum is then acquired.

-

The instrument's software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: For volatile compounds like bromofluoropropanes, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺·).

-

Fragmentation: The high energy of the EI process often causes the molecular ion to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For brominated compounds, a characteristic isotopic pattern is observed due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance, resulting in M and M+2 peaks of similar intensity[11][12].

-

Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

The following diagram illustrates the logical relationship in mass spectrometry fragmentation.

Conclusion

This guide has summarized the currently available spectroscopic data for the isomers of this compound and provided an overview of the experimental protocols for their analysis. While data for some isomers, such as 1-bromo-3-fluoropropane, is partially available, a comprehensive dataset for all isomers remains to be fully compiled from publicly accessible sources. The methodologies described herein provide a solid foundation for researchers to acquire and interpret the necessary spectroscopic data for the unambiguous identification and characterization of these important halogenated compounds. Further research is encouraged to populate the missing data and create a complete spectroscopic library for all this compound isomers.

References

- 1. guidechem.com [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-3-fluoropropane [webbook.nist.gov]

- 5. 1-Bromo-3-fluoropropane [webbook.nist.gov]

- 6. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Bromo-1-fluoropropane | C3H6BrF | CID 10953605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-2-fluoropropane | C3H6BrF | CID 88119095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-bromo-2-fluoropropane (CAS: 1871-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-2-fluoropropane (B167499) is a halogenated hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique combination of bromine and fluorine atoms on a propane (B168953) backbone makes it a versatile building block for the introduction of fluorine into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 1-bromo-2-fluoropropane

| Property | Value | Source/Notes |

| CAS Number | 1871-72-3 | [1][2] |

| Molecular Formula | C₃H₆BrF | [1][2] |

| Molecular Weight | 140.98 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Estimated: 70-90 °C | Based on similar compounds like 1-bromopropane (B46711) (69 °C)[3] and 1-bromo-2,2-difluoropropane (76 °C).[4] |

| Density | Estimated: 1.4-1.6 g/mL | Based on similar compounds like 1-bromopropane (1.35 g/mL)[3] and 1-bromo-2-chloro-2-fluoropropane (1.648 g/mL).[5] |

| Solubility | Soluble in organic solvents, low solubility in water. | [1] |

Synthesis of 1-bromo-2-fluoropropane

A common and efficient method for the synthesis of 1-bromo-2-fluoropropane is the bromofluorination of propene. This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Bromofluorination of Propene

This protocol is adapted from a similar procedure for the bromofluorination of α-methylstyrene.[6]

Materials:

-

Propene

-

N-Bromosuccinimide (NBS)

-

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice water

-

Aqueous ammonia (B1221849) (28%)

-

0.1 N Hydrochloric acid

-

5% Sodium hydrogen carbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a 250 mL single-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve propene in dichloromethane.

-

Cool the flask to 0°C using an ice bath.

-

To the stirred solution, add triethylamine trihydrofluoride.

-

Slowly add N-bromosuccinimide to the reaction mixture at 0°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 5 hours.

-

Pour the reaction mixture into ice water and make it slightly basic with aqueous ammonia.

-

Extract the product with dichloromethane (4 x 150 mL).

-

Combine the organic extracts and wash with 0.1 N hydrochloric acid (2 x 150 mL) and 5% sodium hydrogen carbonate solution (2 x 150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-bromo-2-fluoropropane.

Applications in Drug Development

1-bromo-2-fluoropropane serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound provides a reactive handle (the bromine atom) for nucleophilic substitution reactions, allowing for its incorporation into larger, more complex molecular scaffolds.

Spectroscopic Data

While a comprehensive public database of spectra for 1-bromo-2-fluoropropane is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for 1-bromo-2-fluoropropane

| Technique | Predicted Features |

| ¹H NMR | Three distinct signals corresponding to the CH₃, CH₂, and CH groups. The signals for the CH₂ and CH groups will show complex splitting patterns due to coupling with each other and with the fluorine atom. |

| ¹⁹F NMR | A single, complex multiplet due to coupling with the adjacent protons on the CH and CH₂ groups. |

| ¹³C NMR | Three signals corresponding to the three carbon atoms. The chemical shifts will be influenced by the attached halogens. |

| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[7][8] Common fragmentation patterns would involve the loss of Br, F, HBr, and HF.[9] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl group.[10][11] A C-Br stretching vibration is expected in the fingerprint region.[11] The C-F stretching vibration will also be present. |

Safety and Handling

Halogenated hydrocarbons may pose health risks through inhalation or skin contact.[1] It is essential to handle 1-bromo-2-fluoropropane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-bromo-2-fluoropropane is a valuable and versatile building block in organic synthesis. Its utility in introducing fluorine into molecular structures makes it particularly relevant for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in a research and development setting.

References

- 1. CAS 1871-72-3: 1-bromo-2-fluoro-propane | CymitQuimica [cymitquimica.com]

- 2. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. 1-bromo-2,2-difluoropropane [stenutz.eu]

- 5. 1-bromo-2-chloro-2-fluoropropane [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide on the Molecular Structure of Chiral Bromofluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral small molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. Among the vast landscape of chiral compounds, halogenated alkanes represent a critical class of building blocks in medicinal chemistry and drug development. Their utility stems from the unique physicochemical properties imparted by halogen atoms, which can modulate a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide focuses on the molecular structure of a specific class of chiral haloalkanes: the enantiomers of 1-bromo-1-fluoropropane. The presence of two different halogen atoms, bromine and fluorine, at a stereogenic center introduces distinct electronic and steric features, making these compounds valuable synthons for the preparation of more complex chiral molecules. Understanding the precise three-dimensional arrangement of atoms in these enantiomers is crucial for predicting their reactivity, designing stereoselective syntheses, and ultimately, for their rational application in drug discovery and development.

This document provides a comprehensive overview of the molecular geometry of (R)- and (S)-1-bromo-1-fluoropropane, supported by computationally derived data. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of these chiral molecules and discusses their potential reactivity in key organic transformations.

Molecular Structure of (R)- and (S)-1-Bromo-1-fluoropropane

The definitive three-dimensional structures of (R)- and (S)-1-bromo-1-fluoropropane have been elucidated through computational chemistry, a powerful tool for obtaining high-resolution structural data for molecules that may be challenging to crystallize or analyze by experimental gas-phase methods.[1] Density Functional Theory (DFT) calculations provide a reliable method for determining molecular geometries and have been employed here to model the enantiomers of 1-bromo-1-fluoropropane.

Computational Methodology

The molecular geometries of (R)- and (S)-1-bromo-1-fluoropropane were optimized using Density Functional Theory (DFT) calculations. These calculations were performed at the B3LYP/6-31G* level of theory, which has been shown to provide accurate geometries for a wide range of organic molecules. All calculations were performed using a standard quantum chemistry software package. The optimized structures represent the lowest energy conformations of the molecules in the gas phase.

Quantitative Molecular Geometry

The key structural parameters—bond lengths, bond angles, and dihedral angles—for the chiral center (C1) of both (R)- and (S)-1-bromo-1-fluoropropane are summarized in the tables below. These parameters provide a precise description of the spatial arrangement of the atoms.

Table 1: Bond Lengths at the Chiral Center of (R)- and (S)-1-Bromo-1-fluoropropane

| Bond | (R)-1-bromo-1-fluoropropane (Å) | (S)-1-bromo-1-fluoropropane (Å) |

| C1–Br | 1.975 | 1.975 |

| C1–F | 1.408 | 1.408 |

| C1–H1 | 1.091 | 1.091 |

| C1–C2 | 1.523 | 1.523 |

Table 2: Bond Angles at the Chiral Center of (R)- and (S)-1-Bromo-1-fluoropropane

| Angle | (R)-1-bromo-1-fluoropropane (°) | (S)-1-bromo-1-fluoropropane (°) |

| Br–C1–F | 109.8 | 109.8 |

| Br–C1–H1 | 107.9 | 107.9 |

| Br–C1–C2 | 112.5 | 112.5 |

| F–C1–H1 | 108.3 | 108.3 |

| F–C1–C2 | 109.2 | 109.2 |

| H1–C1–C2 | 109.1 | 109.1 |

Table 3: Selected Dihedral Angles of (R)- and (S)-1-Bromo-1-fluoropropane

| Dihedral Angle | (R)-1-bromo-1-fluoropropane (°) | (S)-1-bromo-1-fluoropropane (°) |

| Br–C1–C2–C3 | -176.8 | 176.8 |

| F–C1–C2–C3 | 62.9 | -62.9 |

| H1–C1–C2–C3 | -56.9 | 56.9 |

The data presented in these tables highlight the mirror-image relationship between the two enantiomers. While the bond lengths and bond angles are identical, the dihedral angles have opposite signs, which is characteristic of enantiomeric structures.

Experimental Protocols

The synthesis and analysis of enantiomerically pure bromofluoropropanes require stereoselective methods and specialized analytical techniques. The following sections provide detailed, plausible protocols based on established methodologies for the synthesis and characterization of chiral haloalkanes.

Enantioselective Synthesis

The enantioselective synthesis of 1-bromo-1-fluoropropane can be approached through the stereoselective bromofluorination of an appropriate prochiral precursor, such as propanal. Organocatalysis provides a powerful strategy for achieving high enantioselectivity in such transformations.[2]

Protocol for Enantioselective α-Bromofluorination of Propanal:

-

Catalyst Preparation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve the desired enantiomer of a chiral amine catalyst (e.g., a proline derivative) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform).

-

Reaction Setup: To the catalyst solution, add propanal. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

-

Reagent Addition: Slowly add a source of electrophilic bromine (e.g., N-bromosuccinimide) and a source of electrophilic fluorine (e.g., N-fluorobenzenesulfonimide). The order and rate of addition may need to be optimized.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: The crude product, α-bromo-α-fluoropropanal, is then reduced to the corresponding alcohol using a mild reducing agent (e.g., sodium borohydride). The resulting 1-bromo-1-fluoropropan-2-ol can be further purified by flash column chromatography.

-

Conversion to Propane: The hydroxyl group of the purified 1-bromo-1-fluoropropan-2-ol is then converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently reduced to afford the final product, 1-bromo-1-fluoropropane.

Chiral Resolution and Analysis

The separation of the enantiomers of 1-bromo-1-fluoropropane can be achieved using chiral high-performance liquid chromatography (HPLC).[3][4] The absolute configuration of the separated enantiomers can be determined using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with theoretical calculations.[1][5]

Protocol for Chiral HPLC Separation:

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of small, non-polar molecules. Polysaccharide-based columns are often a good starting point.[4]

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) is typically used for normal-phase chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic 1-bromo-1-fluoropropane in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Temperature: The column temperature should be controlled to ensure reproducible results.

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Protocol for Vibrational Circular Dichroism (VCD) Analysis:

-

Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride or chloroform-d).

-

Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a dedicated VCD spectrometer.

-

Computational Prediction: Perform DFT calculations (e.g., at the B3LYP/6-31G* level) to predict the VCD spectra for both the (R) and (S) enantiomers.

-

Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.[1]

Reactivity and Mechanistic Considerations

Chiral 1-bromo-1-fluoropropane is expected to undergo nucleophilic substitution reactions, which are fundamental transformations in organic synthesis. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

SN2 Reaction Pathway

Given that the chiral center is at a primary carbon, 1-bromo-1-fluoropropane is likely to react with good nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[6] This stereospecificity is a valuable tool in asymmetric synthesis.[7]

The following Graphviz diagram illustrates the workflow for the synthesis and stereochemical analysis of chiral 1-bromo-1-fluoropropane.

Caption: Experimental workflow for synthesis and analysis.

The following diagram illustrates the SN2 reaction of (S)-1-bromo-1-fluoropropane with a generic nucleophile (Nu⁻), resulting in the inversion of stereochemistry to the (R)-product.

Caption: SN2 reaction mechanism with inversion of stereochemistry.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of chiral 1-bromo-1-fluoropropane. Through the use of computational chemistry, precise bond lengths, bond angles, and dihedral angles for both the (R) and (S) enantiomers have been determined and presented. Furthermore, this document has outlined comprehensive and plausible experimental protocols for the enantioselective synthesis, chiral separation, and absolute configuration determination of these molecules, drawing upon established methodologies in organic chemistry.

The discussion of the SN2 reaction mechanism highlights the potential of these chiral building blocks in stereospecific synthesis, where control over the three-dimensional arrangement of atoms is paramount. For researchers, scientists, and drug development professionals, a thorough understanding of the structural and reactive properties of such fundamental chiral molecules is indispensable for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. The data and protocols presented herein serve as a valuable resource for the further investigation and application of chiral bromofluoropropanes in medicinal chemistry and beyond.

References

- 1. gaussian.com [gaussian.com]

- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Bromofluoropropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bromofluoropropane isomers. Given the reactive nature of halogenated hydrocarbons, understanding their stability profile is critical for maintaining their chemical integrity in research, development, and manufacturing. This document outlines the key factors influencing the stability of bromofluoropropanes, potential degradation pathways, and detailed protocols for stability assessment.

Core Stability and Recommended Storage

Bromofluoropropanes are flammable and reactive compounds that require careful handling and storage to prevent degradation and ensure safety.[1][2] Proper storage is crucial to maintain their high purity for use as pharmaceutical or organic synthesis intermediates.[2]

General Storage Conditions

Based on safety data sheets for structurally similar compounds, the following storage conditions are recommended to ensure the stability of this compound isomers:

-

Temperature: Store in a cool, dry, well-ventilated area.[1][3][4][5][6] Avoid excess heat.[1][5]

-

Light: Protect from direct sunlight.[2]

-

Atmosphere: Store in tightly sealed containers to prevent ingress of moisture.[1][2] An inert atmosphere may be necessary for long-term storage of highly sensitive materials.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][3][4][5][6][7] Use spark-proof tools and explosion-proof equipment when handling.[1][4]

Incompatible Materials

Contact with incompatible materials can lead to rapid degradation or hazardous reactions. It is crucial to store bromofluoropropanes separately from the following:

Degradation Pathways

The presence of both bromine and fluorine on the propane (B168953) backbone influences the chemical reactivity and potential degradation pathways of bromofluoropropanes. The primary degradation routes are expected to be hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis

Hydrolysis is a potential degradation pathway, especially in the presence of moisture or incompatible materials like strong acids or bases. The rate of hydrolysis is dependent on the pH of the solution.[9] Halogenated alkanes can undergo nucleophilic substitution reactions with water, leading to the formation of alcohols and the corresponding hydrohalic acids (HBr and HF).

Thermal Decomposition

Exposure to high temperatures can cause thermal decomposition of bromofluoropropanes.[1][4] Hazardous decomposition products include:

-

Hydrogen fluoride (B91410) (HF)[1][3]

-

Other irritating and toxic fumes and gases[1]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of halogenated compounds. This process can involve the cleavage of the carbon-halogen bonds, leading to the formation of free radicals and subsequent degradation products.

Quantitative Stability Data

Table 1: Summary of Qualitative Stability Information for Bromofluoropropanes

| Parameter | Recommendation | Rationale |

| Storage Temperature | Cool, well-ventilated area | To minimize thermal degradation and vapor pressure.[1][2][3][4][5][6] |

| Light Exposure | Store away from direct sunlight | To prevent photodegradation.[2] |

| Humidity | Store in tightly sealed containers | To prevent hydrolysis.[1][2] |

| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, strong bases, and certain metals | To avoid rapid chemical reactions and degradation.[1][3][5][6] |

| Hazardous Decomposition Products | Hydrogen bromide, hydrogen fluoride, carbon monoxide, carbon dioxide | Formed upon thermal decomposition.[1][3][5][8] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of bromofluoropropanes involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. These studies are crucial for the development and validation of stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To generate potential degradation products of this compound isomers under various stress conditions.

Materials:

-

This compound isomer of interest

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Organic solvent (e.g., acetonitrile (B52724) or methanol, HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the this compound isomer in a suitable organic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with hydrochloric acid at different concentrations and temperatures (e.g., room temperature, 60°C).

-

Base Hydrolysis: Treat the stock solution with sodium hydroxide at different concentrations and temperatures (e.g., room temperature, 60°C).

-

Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid or liquid this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Photodegradation: Expose the this compound (in a phototransparent container) to a light source in a photostability chamber.

-

-

Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a suitable analytical method, such as HPLC with a UV or mass spectrometry detector.

Diagram 1: General Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs.

Objective: To develop an HPLC method capable of separating the parent this compound from all potential degradation products generated during forced degradation studies.

General HPLC Method Parameters to be Optimized:

-

Column: A reversed-phase column (e.g., C18, C8) is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent are critical for achieving separation.

-

Flow Rate: Typically in the range of 0.8 to 1.5 mL/min for standard HPLC columns.

-

Column Temperature: Can be varied to improve peak shape and resolution.

-

Detector: A UV detector is commonly used if the compound and its degradation products have a chromophore. A mass spectrometer (MS) detector provides greater specificity and structural information.

Procedure:

-

Initial Screening: Analyze the stressed samples from the forced degradation study using a generic gradient HPLC method to get an initial chromatogram showing the parent peak and any degradation product peaks.

-

Method Optimization: Adjust the HPLC parameters (mobile phase composition, gradient, pH, column type, etc.) to achieve baseline separation of all peaks.

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Diagram 2: Logical Relationship of Stability Testing

References

- 1. 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. kscl.co.in [kscl.co.in]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Dehydrohalogenation of Bromofluoropropane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dehydrohalogenation of bromofluoropropane isomers, a critical reaction in synthetic organic chemistry for the preparation of fluorinated alkenes. These products are valuable building blocks in the pharmaceutical and agrochemical industries. This document details the underlying mechanisms, regioselectivity, and stereoselectivity of these elimination reactions. It also presents available quantitative data, detailed experimental protocols for analogous reactions, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this important transformation. While specific quantitative data for all this compound isomers is not extensively available in public literature, this guide extrapolates from well-understood principles of dehydrohalogenation and data from closely related compounds.

Introduction

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a base, to form an alkene.[1] The dehydrohalogenation of this compound isomers is of particular interest as it provides access to a variety of fluoropropenes, which are important synthons for the introduction of fluorine into organic molecules. The presence of both bromine and fluorine on the propane (B168953) skeleton introduces complexity and allows for the study of the competing factors that control the reaction's outcome.

The regioselectivity of the reaction, which determines the position of the newly formed double bond, is primarily governed by the nature of the base and the substrate.[2] Sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the Hofmann product (the less substituted alkene), while smaller, unhindered bases often lead to the Zaitsev product (the more substituted alkene).[3] The stereoselectivity, concerning the geometric isomerism (E/Z) of the alkene product, is also a key consideration.

Reaction Mechanisms

The dehydrohalogenation of alkyl halides typically proceeds through one of two primary mechanisms: the E2 (bimolecular elimination) or the E1 (unimolecular elimination) pathway. For bromofluoropropanes, the E2 mechanism is generally favored, especially with the use of strong bases.

E2 Mechanism

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the halide ion is simultaneously eliminated.[3] This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state.

Influence of Fluorine

The presence of a highly electronegative fluorine atom can influence the reaction mechanism. Fluorine's strong electron-withdrawing effect can increase the acidity of the β-hydrogens, potentially favoring an E1cb (Elimination Unimolecular conjugate Base) mechanism, which involves a carbanion intermediate.[4] However, for most base-promoted dehydrohalogenations of bromofluoropropanes, the E2 pathway is considered predominant.

Regioselectivity and Stereoselectivity

The products of the dehydrohalogenation of unsymmetrical this compound isomers are dictated by the principles of regioselectivity and stereoselectivity.

-

Regioselectivity: As a general rule, the use of a sterically bulky base like potassium tert-butoxide will favor the formation of the Hofmann product by abstracting the most sterically accessible β-hydrogen.[3] Conversely, smaller bases like sodium ethoxide or potassium hydroxide (B78521) tend to yield the more thermodynamically stable Zaitsev product.[2]

-

Stereoselectivity: The E2 reaction is stereospecific and typically proceeds via an anti-elimination pathway. The stereochemical outcome (E or Z alkene) depends on the conformation of the substrate at the moment of reaction.

Quantitative Data

While specific quantitative data for the dehydrohalogenation of all this compound isomers is sparse in the available literature, the following tables summarize expected outcomes and data from analogous reactions. The product ratios are highly dependent on the specific isomer, base, solvent, and temperature.

Table 1: Predicted Major Products for Dehydrohalogenation of this compound Isomers

| Substrate | Base | Major Product(s) (Predicted) | Rationale |

| 1-Bromo-1-fluoropropane | KOtBu | 1-Fluoropropene | Hofmann elimination of HBr |

| NaOEt | 1-Fluoropropene | Elimination of HBr | |

| 1-Bromo-2-fluoropropane | KOtBu | 3-Fluoropropene | Hofmann elimination of HBr |

| NaOEt | 2-Fluoropropene (Zaitsev) & 3-Fluoropropene (Hofmann) | Mixture of products, ratio dependent on conditions | |

| 2-Bromo-1-fluoropropane | KOtBu | 1-Fluoropropene | Hofmann elimination of HBr |

| NaOEt | 1-Fluoropropene & 2-Fluoropropene | Mixture of products, ratio dependent on conditions | |

| 1-Bromo-3-fluoropropane | KOtBu / NaOEt | Allyl fluoride | Elimination of HBr |

| 2-Bromo-2-fluoropropane | KOtBu / NaOEt | 2-Fluoropropene | Elimination of HBr |

Table 2: Reported Yields for Dehydrohalogenation of a Related Alkyl Halide

| Substrate | Base/Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |

| 1-Bromo-2-methylpropane | KOtBu / t-BuOH | Reflux | 1 | 2-Methyl-1-propene | 91 | [3] |

Experimental Protocols

The following are general experimental protocols for dehydrohalogenation reactions. These should be adapted based on the specific this compound isomer and the desired outcome.

General Procedure for Dehydrohalogenation using Potassium tert-Butoxide

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the this compound substrate and an anhydrous solvent (e.g., tert-butanol (B103910) or DMSO) under an inert atmosphere.[3]

-

Addition of Base: Add potassium tert-butoxide (typically 1.1-1.5 equivalents) to the solution in one portion or portion-wise.[3]

-

Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).[3]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.[3]

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).[3]

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[3]

Product Analysis

The product distribution of the dehydrohalogenation reaction can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] The identification of isomers can be challenging due to similar mass spectra, and may require complementary techniques like GC-VUV (Vacuum Ultraviolet) for confident differentiation.[6]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Regioselectivity in the dehydrohalogenation of a this compound isomer.

Experimental Workflow

Caption: General experimental workflow for dehydrohalogenation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. siue.edu [siue.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC nomenclature of bromofluoropropane isomers

An In-depth Technical Guide to the IUPAC Nomenclature of Bromofluoropropane Isomers

Introduction

Halogenated hydrocarbons, particularly those containing multiple, different halogen atoms, present a foundational area of study in organic chemistry. Their diverse applications, from pharmaceuticals to materials science, necessitate a clear and unambiguous system of nomenclature.[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these compounds, ensuring global consistency in scientific communication.[1][2] This guide focuses on the isomers of this compound (C₃H₆BrF), detailing the systematic application of IUPAC rules to name each constitutional and stereoisomer.

Propane (B168953), a three-carbon alkane, serves as the parent structure for these isomers. The substitution of one bromine and one fluorine atom onto this carbon backbone gives rise to several structural variations known as constitutional isomers. Furthermore, the presence of chiral centers in some of these isomers leads to the existence of stereoisomers (enantiomers).

Core Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC nomenclature for haloalkanes follows a set of prioritized rules to ensure each distinct compound has a unique and descriptive name.[3][4]

-

Parent Chain Identification : The longest continuous carbon chain that contains the halogen atom(s) is identified as the parent alkane.[1][2] For all isomers discussed herein, the parent chain is propane.

-

Numbering the Parent Chain : The carbon chain is numbered from the end that gives the lowest possible number (locant) to the first encountered substituent (in this case, a halogen).[2][3]

-

Alphabetical Ordering of Substituents : When multiple different halogens are present, they are listed as prefixes in alphabetical order (bromo-, fluoro-), irrespective of their position on the carbon chain.[2][3]

-

Stereoisomer Designation : For molecules with chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). This designation is then included as a prefix in the IUPAC name.

Constitutional Isomers of this compound

There are five constitutional isomers of this compound, distinguished by the connectivity of the bromine and fluorine atoms to the propane backbone.

1-Bromo-1-fluoropropane

In this isomer, both the bromine and fluorine atoms are attached to the first carbon of the propane chain. The carbon atom C1 is bonded to four different groups (a hydrogen atom, a bromine atom, a fluorine atom, and an ethyl group), making it a chiral center. Therefore, 1-bromo-1-fluoropropane exists as a pair of enantiomers.

-

IUPAC Name : 1-Bromo-1-fluoropropane[5]

-

Chirality : Yes

-

Stereoisomers : (R)-1-bromo-1-fluoropropane and (S)-1-bromo-1-fluoropropane

1-Bromo-2-fluoropropane

Here, the bromine atom is on the first carbon, and the fluorine atom is on the second. Numbering the chain gives the substituents the lowest possible locants (1 and 2).[6] The second carbon (C2) is a chiral center as it is attached to four different groups (a hydrogen atom, a fluorine atom, a methyl group, and a bromomethyl group). This isomer also exists as a pair of enantiomers.[7]

-

IUPAC Name : 1-Bromo-2-fluoropropane[8]

-

Chirality : Yes

-

Stereoisomers : (R)-1-bromo-2-fluoropropane and (S)-1-bromo-2-fluoropropane

2-Bromo-1-fluoropropane

This isomer has the fluorine atom on the first carbon and the bromine atom on the second. According to IUPAC rules, substituents are named alphabetically.[3] Thus, 'bromo' precedes 'fluoro' in the name. The second carbon (C2) is a chiral center, bonded to a hydrogen atom, a bromine atom, a methyl group, and a fluoromethyl group.

-

IUPAC Name : 2-Bromo-1-fluoropropane[9]

-

Chirality : Yes

-

Stereoisomers : (R)-2-bromo-1-fluoropropane and (S)-2-bromo-1-fluoropropane

1-Bromo-3-fluoropropane

In this structure, the halogen atoms are at the terminal positions of the three-carbon chain. To assign locants, the chain is numbered to give the alphabetically preceding substituent (bromo) the lower number.[10][11][12] This molecule is achiral as no carbon atom is bonded to four different groups.

2-Bromo-2-fluoropropane

For this isomer, both the bromine and fluorine atoms are attached to the central carbon (C2) of the propane chain.[13] The molecule is achiral.

-

IUPAC Name : 2-Bromo-2-fluoropropane[13]

-

Chirality : No

Data Summary

The following table summarizes the key properties of the this compound isomers.

| IUPAC Name | Molecular Formula | CAS Registry Number | Chirality |

| 1-Bromo-1-fluoropropane | C₃H₆BrF | 65291-92-1[5] | Yes |

| 1-Bromo-2-fluoropropane | C₃H₆BrF | 1871-72-3[6][8] | Yes |

| 2-Bromo-1-fluoropropane | C₃H₆BrF | 62122-17-2[9] | Yes |

| 1-Bromo-3-fluoropropane | C₃H₆BrF | 352-91-0[10][11] | No |

| 2-Bromo-2-fluoropropane | C₃H₆BrF | 2311-00-4[13] | No |

Isomer Relationship Diagram

The logical relationship between the different isomers of this compound can be visualized as a hierarchical structure, starting from the single molecular formula and branching into constitutional isomers, and further into stereoisomers where applicable.

Caption: Isomeric relationships of this compound.

Conclusion

The IUPAC nomenclature provides a robust and systematic method for naming the isomers of this compound. By correctly identifying the parent chain, numbering the carbons to give the lowest locants to substituents, and arranging the halogen prefixes alphabetically, unique names are generated for each of the five constitutional isomers. For the three chiral isomers (1-bromo-1-fluoropropane, 1-bromo-2-fluoropropane, and 2-bromo-1-fluoropropane), the Cahn-Ingold-Prelog system is essential for distinguishing between their respective enantiomeric pairs. A thorough understanding of these rules is critical for researchers, scientists, and professionals in drug development to ensure precise communication and documentation.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. byjus.com [byjus.com]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 1871-72-3: 1-bromo-2-fluoro-propane | CymitQuimica [cymitquimica.com]

- 7. (2S)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-1-fluoropropane | C3H6BrF | CID 10953605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 1-Bromo-3-fluoropropane [webbook.nist.gov]

- 12. Propane, 1-bromo-3-fluoro- | C3H6BrF | CID 67699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-2-fluoropropane | C3H6BrF | CID 88119095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Hazards of Bromofluoropropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with bromofluoropropanes. Due to the limited availability of specific toxicological data for many bromofluoropropane isomers, this guide synthesizes available information on these compounds and incorporates data from structurally related halogenated propanes to illustrate potential hazards. This approach underscores the critical need for further research into this specific class of chemicals.

Toxicological Hazards

The primary toxicological concerns with bromofluoropropanes, like other halogenated hydrocarbons, include acute toxicity, irritation, and potential long-term effects such as carcinogenicity and reproductive toxicity. The extent of these hazards is highly dependent on the specific isomeric structure, including the position and number of bromine and fluorine atoms.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single exposure to a substance. It is typically quantified by the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure.

Table 1: Acute Toxicity Data for Selected Halogenated Propanes

| Chemical Name | CAS Number | Test Species | Route of Exposure | LD50/LC50 | Reference |

| 1-Bromo-3-chloropropane (B140262) | 109-70-6 | Rat | Oral | 930 mg/kg | [1] |

| 1-Bromo-3-chloropropane | 109-70-6 | Rat | Inhalation (4h) | 5.688 mg/L | [1] |

| 1-Bromo-3-chloropropane | 109-70-6 | Rat | Dermal | > 2,000 mg/kg | [1] |

| 1-Bromopropane (B46711) | 106-94-5 | Rat | Inhalation (4h) | 14,374 ppm | [2] |

| 1-Bromo-3-fluoropropane (B1205824) | 352-91-0 | - | Oral | Harmful if swallowed (classification) | [4] |

Note: Data for specific this compound isomers is limited. The table includes data from closely related compounds for illustrative purposes.

Irritation

Bromofluoropropanes are generally considered to be irritating to the skin, eyes, and respiratory system.[3]

-

Skin Irritation: Direct contact can cause redness, inflammation, and dermatitis. 1-bromo-3-fluoropropane is classified as a skin irritant.[3]

-

Eye Irritation: Vapors and direct contact can cause significant eye irritation. 1-bromo-3-fluoropropane is classified as causing serious eye irritation.[3]

-

Respiratory Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and lungs.[3]

Table 2: Irritation Potential of Selected Halogenated Propanes

| Chemical Name | CAS Number | Skin Irritation | Eye Irritation | Respiratory Irritation | Reference |

| 1-Bromo-3-fluoropropane | 352-91-0 | Irritating | Irritating | Irritating | [3] |

| 1-Bromo-3-chloropropane | 109-70-6 | Irritating | Irritating | May cause respiratory irritation | [5] |

| 1-Bromopropane | 106-94-5 | Irritating | Irritating | Irritating | [6] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to some halogenated hydrocarbons has been associated with damage to the liver, nervous system, and reproductive organs.[7][8] There is limited evidence of a carcinogenic effect for some related compounds, such as 1-bromo-3-chloropropane.[5] The International Agency for Research on Cancer (IARC) has not classified the carcinogenicity of most bromofluoropropanes. However, 1-bromo-3-chloropropane has shown evidence of carcinogenic activity in animal studies, leading to increased incidences of various tumors.[9][10]

Reproductive and Developmental Toxicity

Some halogenated propanes are suspected of damaging fertility or the unborn child. 1-bromopropane, for example, is a known reproductive toxicant in animals, causing effects on both male and female reproductive systems.[7][8] For 1-bromo-3-chloropropane, it is suspected of causing genetic defects.[1]

Physicochemical Hazards

Flammability

Many bromofluoropropanes are flammable liquids and their vapors can form explosive mixtures with air.[3] It is crucial to handle these substances away from ignition sources and to use appropriate safety measures such as grounding and bonding of containers during transfer.[3]

Table 3: Flammability Data for Selected Halogenated Propanes

| Chemical Name | CAS Number | Flash Point | Flammability Classification |

| 1-Bromo-3-fluoropropane | 352-91-0 | Not available | Flammable liquid and vapor[4] |

| 1-Bromo-3-chloropropane | 109-70-6 | 57 °C | Flammable liquid and vapor[11] |

| 1-Bromopropane | 106-94-5 | - | Flammable Liquid[6] |

Environmental Hazards

Halogenated hydrocarbons can be persistent in the environment and may have adverse effects on aquatic life.[5][11] Some bromofluoropropanes may also contribute to the depletion of the ozone layer.[4] Due to their stability, they can resist breakdown by soil bacteria and persist in the environment.[12]

Table 4: Environmental Hazard Information

| Chemical Name | CAS Number | Aquatic Toxicity | Ozone Depletion Potential |

| 1-Bromo-3-fluoropropane | 352-91-0 | Not available | Harms public health and the environment by destroying ozone in the upper atmosphere[4] |

| 1-Bromo-3-chloropropane | 109-70-6 | Harmful to aquatic life with long lasting effects[1] | Not available |

Experimental Protocols

Standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the hazards of chemical substances.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[13] The method uses a reduced number of animals and aims to classify a substance into a specific toxicity category rather than determining a precise LD50 value.[14]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Skin Irritation (OECD 439)

The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model (OECD 439) is an alternative to animal testing for assessing the skin irritation potential of chemicals.[15][16]

Experimental Workflow for In Vitro Skin Irritation (OECD 439)

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Bacterial Reverse Mutation Test (Ames Test)